ZM 336372

Description

Properties

IUPAC Name |

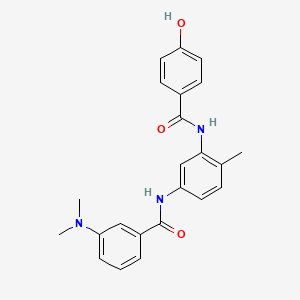

3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEFPDQFAZNXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274478 | |

| Record name | ZM 336372 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208260-29-1 | |

| Record name | N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZM 336372 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ZM 336372: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ZM 336372, a small molecule modulator of the Raf signaling pathway. It delves into its dual role as both an inhibitor and an activator of Raf kinases, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes.

Core Mechanism of Action: A Paradoxical Modulator of Raf Kinases

This compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of c-Raf (also known as Raf-1).[1] In vitro kinase assays have demonstrated its high affinity for the ATP-binding pocket of c-Raf, leading to the inhibition of its kinase activity.[2][3] The inhibitory effect is dose-dependent and varies with ATP concentration, a characteristic feature of ATP-competitive inhibitors.[3] While it primarily targets c-Raf, this compound also exhibits inhibitory activity against B-Raf, albeit with approximately tenfold lower potency.[2][3][4]

Intriguingly, the in vitro inhibitory profile of this compound contrasts sharply with its effects in cellular contexts. In various cell lines, treatment with this compound leads to a paradoxical hyperactivation of c-Raf, sometimes exceeding 100-fold.[2][4][5] This activation, however, does not typically result in the subsequent activation of the canonical downstream effectors, MEK1 or ERK2.[2] This suggests the existence of a complex feedback loop where the inhibition of Raf kinase activity by this compound triggers a compensatory mechanism leading to its hyperphosphorylation and apparent activation, without productive downstream signaling.[2] The exact mechanism of this feedback regulation is not fully elucidated but appears to be independent of Ras GTP-loading, the MAPK cascade, protein kinase C, and phosphatidylinositide 3-kinase.[2][4]

The cellular consequences of this compound treatment are multifaceted and cell-type dependent. In many cancer cell lines, despite the paradoxical activation of Raf, this compound induces growth inhibition, suppression of hormone secretion, and up-regulation of cell cycle inhibitors like p21 and p18.[4][6][7] Furthermore, it has been shown to induce apoptosis in certain cancer cells, potentially through the inhibition of glycogen synthase kinase-3β (GSK-3β).[4]

Quantitative Data

The following table summarizes the in vitro inhibitory potency of this compound against various protein kinases.

| Target Kinase | IC50 Value | Notes |

| c-Raf | 70 nM | ATP-competitive inhibition.[1][2][3][8][9] |

| B-Raf | ~700 nM | Approximately 10-fold less potent than against c-Raf.[2][3][4] |

| SAPK2a/p38α | 2 µM | Weakly inhibits.[1][4][8] |

| SAPK2b/p38β | 2 µM | Weakly inhibits.[1][4][8] |

Signaling Pathway Diagram

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. msesupplies.com [msesupplies.com]

- 9. apexbt.com [apexbt.com]

ZM 336372: A Technical Guide to a Paradigmatic c-Raf Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM 336372 is a potent and selective, ATP-competitive inhibitor of the c-Raf serine/threonine kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway. While initially developed as a therapeutic agent to block this pro-proliferative cascade, this compound has become a pivotal research tool for understanding the complex regulatory mechanisms of Raf kinases. A key characteristic of this compound is its ability to induce the "paradoxical activation" of c-Raf, a phenomenon that has profound implications for the development of Raf-targeted therapies. This guide provides an in-depth technical overview of this compound, including its mechanism of action, kinase selectivity, experimental protocols for its characterization, and a detailed explanation of the paradoxical activation phenomenon.

Mechanism of Action and Kinase Selectivity

This compound is a reversible and cell-permeable compound that targets the ATP-binding pocket of c-Raf. Its inhibitory activity is concentration-dependent and competitive with respect to ATP.

Quantitative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical parameter in its utility as both a research tool and a potential therapeutic. This compound exhibits high potency for c-Raf with an IC50 of 70 nM.[1] It displays a tenfold selectivity for c-Raf over B-Raf.[1] While generally selective, this compound also demonstrates inhibitory activity against other kinases, most notably SAPK2a/p38α and SAPK2b/p38β2, with an IC50 of 2 µM for both.[1] The following tables summarize the quantitative data on the kinase selectivity of this compound.

Table 1: IC50 Values for this compound Against Key Kinases

| Kinase Target | IC50 Value | Reference |

| c-Raf | 70 nM | [1] |

| B-Raf | ~700 nM | [1] |

| SAPK2a/p38α | 2 µM | [1] |

| SAPK2b/p38β2 | 2 µM | [1] |

Table 2: Kinase Selectivity Profile of this compound at 1 µM and 10 µM

| Kinase | % Activity Remaining (1.00µM) | % Activity Remaining (10.00µM) |

| p38 alpha MAPK | 28 | 7 |

| Lck | 28 | 10 |

| p38 beta MAPK | 53 | 14 |

| PIM2 | 74 | 92 |

| NEK2a | 76 | 85 |

| MKK1 | 77 | 105 |

| PKD1 | 81 | 104 |

| IKK beta | 82 | 90 |

| CHK2 | 83 | 80 |

| JNK3 | 83 | 85 |

| CHK1 | 84 | 89 |

| MNK1 | 84 | 85 |

| GSK3 beta | 85 | 107 |

| ROCK 2 | 85 | 95 |

| MST2 | 86 | 84 |

| S6K1 | 86 | 110 |

| p38 gamma MAPK | 86 | 94 |

| Aurora B | 87 | 94 |

| PKA | 87 | 92 |

| PRK2 | 87 | 91 |

| EF2K | 89 | 105 |

| MAPKAP-K2 | 89 | 89 |

| AMPK | 89 | 82 |

| CK1 delta | 90 | 90 |

| SGK1 | 90 | 91 |

| MAPKAP-K3 | 91 | 105 |

| SmMLCK | 91 | 84 |

| PRAK | 91 | 61 |

| ERK2 | 92 | 93 |

| p38 delta MAPK | 92 | 94 |

| JNK1 | 92 | 85 |

| SRPK1 | 94 | 86 |

| Src | 95 | 84 |

| MNK2 | 95 | 101 |

| CSK | 95 | 67 |

| NEK7 | 95 | 97 |

| PKC alpha | 95 | 88 |

| PDK1 | 95 | 84 |

| CDK2-Cyclin A | 96 | 101 |

| PHK | 96 | 120 |

| MSK1 | 96 | 95 |

| DYRK1A | 97 | 75 |

| PLK1 | 97 | 95 |

| CAMK1 | 99 | 77 |

| ERK8 | 100 | 87 |

| CK2 | 100 | 92 |

| MARK3 | 100 | 121 |

| PKB beta | 100 | 62 |

| RSK1 | 102 | 70 |

| CAMKK alpha | 101 | |

| MST4 | 103 | |

| FGF-R1 | 105 | |

| HIPK2 | 105 | |

| PAK6 | 107 | |

| HIPK3 | 107 | |

| VEGFR1 | 108 | |

| SYK | 127 | |

| RSK2 | 106 | 69 |

| NEK6 | 105 | 90 |

| PKB alpha | 105 | 104 |

| (Data sourced from the International Centre for Kinase Profiling)[2] |

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.

Paradoxical Activation of c-Raf by this compound

A defining feature of this compound and other type I and I½ Raf inhibitors is the paradoxical activation of the RAF-MEK-ERK pathway in cells with wild-type RAF and active RAS.[3] This occurs because these inhibitors bind to and stabilize an active conformation of one Raf protomer within a dimer.[3][4] This allosterically activates the unbound protomer, leading to the phosphorylation of MEK and downstream signaling.[3]

Experimental Protocols

In Vitro c-Raf Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against c-Raf.

Materials:

-

Recombinant human c-Raf enzyme

-

MEK1 (inactive) as a substrate

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or an antibody-based detection system (e.g., LanthaScreen™)

-

This compound

-

96-well plates

-

Incubator

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, inactive MEK1 substrate, and the this compound dilution (or DMSO for control).

-

Add the recombinant c-Raf enzyme to each well to initiate the reaction.

-

Add ATP (containing [γ-³²P]ATP if using radiometric detection) to start the kinase reaction. The final ATP concentration should be at or near the Km for c-Raf.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay) or a detection solution for non-radiometric methods.

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radiometric assays, follow the manufacturer's instructions for signal detection (e.g., luminescence or fluorescence).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol outlines a common method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A375, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound (and a vehicle control, e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.[1]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[5]

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound remains an indispensable tool for cancer research and drug discovery. Its high potency and selectivity for c-Raf, coupled with its well-characterized paradoxical activation mechanism, provide a valuable system for dissecting the intricacies of Raf kinase regulation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this compound to investigate the RAS/RAF/MEK/ERK signaling pathway and to develop next-generation kinase inhibitors with improved therapeutic profiles.

References

Unveiling the Dual Nature of ZM 336372: An In-Depth Biochemical Guide

For Researchers, Scientists, and Drug Development Professionals

ZM 336372, a small molecule initially identified as a potent inhibitor of the serine/threonine kinase c-Raf, presents a fascinating case of paradoxical pharmacology. While it demonstrates clear inhibitory action in in-vitro kinase assays, its effect within cellular environments is a marked activation of the Raf-1 signaling pathway. This dual characteristic has made this compound a valuable tool for dissecting the complexities of the Ras/Raf/MEK/ERK signaling cascade and has spurred investigations into its potential as a therapeutic agent in specific cancer contexts. This technical guide provides a comprehensive overview of the biochemical properties of this compound, detailing its mechanism of action, target selectivity, and its impact on cellular signaling pathways, supplemented with experimental protocols and structured data for clarity.

Core Biochemical Properties and Target Profile

This compound is a cell-permeable and reversible ATP-competitive inhibitor of c-Raf (also known as Raf-1).[1] Its primary biochemical activity in a purified system is the direct inhibition of c-Raf kinase activity.

Quantitative Kinase Inhibition Data

The inhibitory potency of this compound has been quantified in various studies, highlighting its selectivity for c-Raf over other kinases.

| Target Kinase | IC50 Value | Selectivity vs. c-Raf | Notes |

| c-Raf | 70 nM | - | Potent inhibition in vitro.[1][2][3][4][5][6][7] |

| B-Raf | ~700 nM | 10-fold | Displays 10-fold selectivity for c-Raf over B-Raf.[2][4][8] |

| SAPK2a/p38α | 2 µM | ~28-fold | Weaker inhibition observed.[1][2][4][5] |

| SAPK2b/p38β | 2 µM | ~28-fold | Weaker inhibition observed.[1][2][5] |

| PKA, PKC, AMPK, p42 MAPK, MKK1, SAPK1/JNK, CDK1 | No significant inhibition | Highly Selective | No significant inhibition observed at concentrations up to 50 µM.[2][4] |

Table 1: In-vitro kinase inhibition profile of this compound.

The inhibitory activity of this compound is competitive with respect to ATP, with its IC50 value being influenced by ATP concentration. For instance, the IC50 for c-Raf decreases to 10 nM at an ATP concentration of 0.025 mM and increases to 0.9 µM at 2.5 mM ATP.[3][8]

The Paradoxical Activation of the Raf-1 Pathway in Cellular Contexts

Despite its in-vitro inhibitory profile, a key characteristic of this compound is its ability to induce a greater than 100-fold activation of c-Raf and B-Raf within whole cells.[2][6][7][9] This paradoxical activation leads to the downstream phosphorylation of MEK1/2 and ERK1/2.[9][10] This effect is not a result of increased GTP-loading of Ras, suggesting the existence of a feedback loop where direct inhibition of Raf isoforms triggers a compensatory activation mechanism.[2] This activation of the Raf/MEK/ERK pathway by this compound has been shown to suppress the growth of certain cancer cells, including neuroendocrine and hepatocellular carcinoma cells.[10][11][12]

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the canonical Ras/Raf/MEK/ERK pathway. However, studies have also revealed its influence on other signaling molecules, notably Glycogen Synthase Kinase-3β (GSK-3β).

Raf/MEK/ERK Signaling Pathway

In a cellular environment, this compound paradoxically activates c-Raf, leading to the phosphorylation and activation of MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK can then translocate to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.

Modulation of GSK-3β Signaling

This compound has also been shown to induce the phosphorylation of GSK-3β at Serine 9, which leads to its inactivation.[2][13][14] This effect appears to be independent of the Raf-1 pathway activation.[13] The inactivation of GSK-3β can contribute to the induction of apoptosis in certain cancer cell lines, such as pancreatic adenocarcinoma.[2][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biochemical properties of this compound. The following are representative protocols for key experiments.

In-Vitro c-Raf Kinase Assay

This assay measures the direct inhibitory effect of this compound on c-Raf activity.

Methodology:

-

Enzyme Activation: Human c-Raf is activated in Sf9 insect cells by co-transfection with baculovirus vectors encoding v-Ras and Lck.[2]

-

Cell Lysis: Sf9 cell lysates containing activated c-Raf are prepared.[2]

-

Kinase Reaction: The kinase reaction is performed in a buffer containing ATP and a substrate for c-Raf (e.g., inactive MEK).

-

Inhibitor Addition: Increasing concentrations of this compound (dissolved in DMSO) are added to the reaction mixture.[2]

-

Quantification: The phosphorylation of the substrate is measured, typically through methods like radioactive ATP incorporation or specific antibodies, to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Plating: Cells (e.g., H727, BON, HepG2, PC-12) are seeded in 96-well plates and allowed to adhere overnight.[3][8][9][11][15]

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO).[3][8][9]

-

Incubation: Cells are incubated for a defined period (e.g., 48 to 72 hours), with media and treatment refreshed as needed.[2][9]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.[3][9]

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer at a wavelength of 540 nm to determine cell viability.[3][8]

Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling cascade following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, total ERK, p-GSK-3β, total GSK-3β).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound is a biochemically complex molecule with a dual personality: a potent in-vitro inhibitor of c-Raf and a paradoxical activator of the Raf/MEK/ERK pathway in living cells. This unique property, combined with its effects on other signaling molecules like GSK-3β, makes it an invaluable research tool for probing the intricacies of cellular signaling. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to understand and utilize this compound in their investigations. Further exploration of its paradoxical mechanism and its therapeutic potential in specific cancer types is warranted.

References

- 1. This compound [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 208260-29-1 | ZM336372 | Tocris Bioscience [tocris.com]

- 5. sinobiological.com [sinobiological.com]

- 6. interpriseusa.com [interpriseusa.com]

- 7. caymanchem.com [caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ZM336372 Induces Apoptosis Associated With Phosphorylation of GSK-3β in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ZM336372, a Raf-1 activator, inhibits growth of pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of ZM 336372

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 336372 is a small molecule initially identified as a potent and selective inhibitor of the c-Raf serine/threonine kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is a key regulator of cellular processes including proliferation, differentiation, and survival, and its dysregulation is frequently implicated in various cancers.[2][3] While developed as a c-Raf inhibitor, this compound exhibits a paradoxical mechanism of action, potently inhibiting c-Raf in in vitro kinase assays while inducing a significant activation of the kinase within cellular contexts.[4] This unique characteristic has made this compound a valuable tool for studying the complex feedback mechanisms within the Raf signaling cascade. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for clarity and reproducibility.

Chemical Properties and Synthesis

Chemical Name: N-[5-(3-Dimethylaminobenzamido)-2-methylphenyl]-4-hydroxybenzamide[2][3]

Chemical Structure:

Molecular Formula: C₂₃H₂₃N₃O₃[3]

Molecular Weight: 389.45 g/mol [3]

Synthesis of this compound

-

Amide Bond Formation: The core of the synthesis involves the formation of two amide bonds. This is generally achieved by coupling a substituted aniline with a substituted benzoic acid. In the case of this compound, this would likely involve the reaction of a diamino-toluene derivative with 3-(dimethylamino)benzoic acid and 4-hydroxybenzoic acid, likely in a sequential manner.

-

Reaction Conditions: Amide bond formation is typically facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The reactions are usually carried out in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

A plausible, though unconfirmed, synthetic route is outlined below:

dot

Caption: Plausible synthetic route for this compound.

Biological Activity and Mechanism of Action

In Vitro Kinase Inhibition

This compound is a potent inhibitor of c-Raf kinase activity in cell-free assays. It acts as an ATP-competitive inhibitor.[5]

| Kinase | IC₅₀ (nM) | Selectivity vs. c-Raf |

| c-Raf | 70 | - |

| B-Raf | ~700 | 10-fold |

| SAPK2a/p38α | 2000 | ~28-fold |

| SAPK2b/p38β | 2000 | ~28-fold |

Table 1: In vitro kinase inhibition profile of this compound.[4][6]

Paradoxical Cellular Activation of Raf

Despite its in vitro inhibitory activity, this compound induces a greater than 100-fold activation of c-Raf and B-Raf when applied to cells.[4] This paradoxical activation is a key feature of this compound and is thought to occur through a feedback mechanism where the inhibitor stabilizes an active conformation of the kinase, leading to its hyper-phosphorylation and activation.[4]

dot

Caption: Paradoxical mechanism of this compound action.

Cellular Effects

The paradoxical activation of the Raf/MEK/ERK pathway by this compound leads to various cellular outcomes depending on the cell type and context. In many cancer cell lines, this sustained pathway activation results in cell cycle arrest and apoptosis, rather than proliferation.[2][4]

| Cell Line | Effect of this compound |

| Carcinoid Tumor Cells | Inhibition of proliferation, induction of p21 and p18, reduction of bioactive hormone levels.[2] |

| Pheochromocytoma Cells | Inhibition of proliferation, suppression of NE vasoactive peptide production.[4] |

| HepG2 (Hepatocellular Carcinoma) | Dose-dependent suppression of proliferation, suppression of hormone secretion, up-regulation of cell cycle inhibitors.[4] |

| Pancreatic Adenocarcinoma Cells | Induction of apoptosis via inhibition of GSK-3β.[4] |

Table 2: Cellular effects of this compound in various cancer cell lines.

Experimental Protocols

c-Raf Kinase Activity Assay (In Vitro)

This protocol is adapted from commercially available kinase assay kits and is suitable for measuring the direct inhibitory effect of this compound on c-Raf.

Materials:

-

Recombinant human c-Raf enzyme

-

MEK1 (inactive) as substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

DTT (1 mM)

-

ATP

-

This compound (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay (Promega) or similar detection system

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, inactive MEK1 substrate, and DTT.

-

Add this compound at various concentrations to the wells of a 96-well plate. Include a DMSO-only control.

-

Add the recombinant c-Raf enzyme to the wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for c-Raf.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

dot

Caption: Workflow for in vitro c-Raf kinase assay.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a DMSO-only control.

-

Incubate the cells for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control.

Western Blot Analysis of Raf/MEK/ERK Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the signaling pathway.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Raf, anti-c-Raf, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described for the MTT assay.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

If necessary, the membrane can be stripped and re-probed with another antibody (e.g., for total protein as a loading control).

dot

Caption: Western blot workflow for pathway analysis.

Conclusion

This compound is a fascinating and complex molecule that serves as a powerful tool for dissecting the intricacies of the Raf signaling pathway. Its paradoxical ability to inhibit c-Raf in vitro while activating it in cells has provided valuable insights into the feedback regulation of this critical kinase. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the synthesis and biological activities of this compound and related compounds, ultimately contributing to the development of novel therapeutic strategies for cancer and other diseases driven by aberrant Raf signaling.

References

- 1. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]

- 2. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. apexbt.com [apexbt.com]

ZM 336372: An In-depth Technical Guide on its Selectivity for c-Raf over B-Raf

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical characteristics of ZM 336372, with a primary focus on its selective inhibition of c-Raf (Raf-1) over B-Raf. This document details the quantitative inhibitory data, experimental methodologies for kinase assays, and the relevant signaling pathway context.

Executive Summary

This compound is a potent, cell-permeable, and ATP-competitive inhibitor of the serine/threonine kinase c-Raf. It demonstrates a notable 10-fold selectivity for c-Raf over B-Raf in in vitro assays.[1][2] While a powerful tool for dissecting the roles of Raf isoforms in cellular signaling, it exhibits a paradoxical activating effect on both c-Raf and B-Raf in whole-cell systems, a crucial consideration for its application in cellular studies.[1] This document will explore these characteristics in detail, providing researchers with the necessary information for its effective use and interpretation of results.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against c-Raf and B-Raf has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) | Selectivity (fold) vs. B-Raf | Notes |

| c-Raf | 70 | 10 | ATP-competitive inhibition. The IC50 value is dependent on ATP concentration.[2] |

| B-Raf | ~700 | 1 | This value is inferred from the reported 10-fold selectivity compared to c-Raf. |

This compound also exhibits weak inhibitory activity against SAPK2a/p38α and SAPK2b/p38β with IC50 values of 2 µM.[1] It is highly selective against a panel of other protein kinases, showing no significant inhibition at concentrations up to 50 µM.[1]

Experimental Protocols: In Vitro Raf Kinase Inhibition Assay

The determination of IC50 values for this compound against Raf kinases typically involves an in vitro kinase assay that measures the phosphorylation of a substrate, most commonly MEK1 (MAPK/ERK Kinase 1). Below is a generalized protocol based on established methodologies.

Principle

The assay quantifies the enzymatic activity of recombinant Raf kinase (c-Raf or B-Raf) by measuring the transfer of the gamma-phosphate from ATP to a recombinant, kinase-dead MEK1 substrate. The amount of phosphorylated MEK1 (p-MEK1) is then detected, and the inhibition by this compound is determined by a dose-response analysis.

Materials

-

Recombinant human c-Raf or B-Raf enzyme

-

Recombinant, kinase-dead MEK1 substrate

-

This compound

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., anti-p-MEK1 antibody, [γ-³²P]ATP)

-

Microplates

Abbreviated Protocol

-

Compound Preparation : Prepare a serial dilution of this compound in DMSO and then dilute in kinase assay buffer.

-

Reaction Setup : In a microplate, add the Raf enzyme, the MEK1 substrate, and the diluted this compound or vehicle control.

-

Initiation : Start the kinase reaction by adding a solution of ATP.

-

Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Detection :

-

Non-Radioactive Method (e.g., TR-FRET) : Stop the reaction with EDTA. Add a terbium-labeled anti-tag antibody and a fluorescein-labeled anti-p-MEK1 antibody. Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Radioactive Method : Use [γ-³²P]ATP. Stop the reaction and separate the phosphorylated substrate by SDS-PAGE. Quantify the incorporated radioactivity using a phosphorimager.

-

-

Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Raf Signaling Pathway

c-Raf and B-Raf are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

Caption: The Ras-Raf-MEK-ERK signaling cascade and the inhibitory points of this compound.

In Vitro Kinase Assay Workflow

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor in an in vitro kinase assay.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

The Paradoxical Activation of Raf by this compound

A critical aspect of this compound's pharmacology is its ability to paradoxically activate c-Raf and B-Raf in intact cells, despite being an in vitro inhibitor.[1] This phenomenon is thought to occur through a feedback mechanism where the inhibition of Raf kinase activity leads to a compensatory upregulation of its activation state.[3] This paradoxical activation does not, however, typically lead to the activation of downstream effectors like MEK and ERK in the presence of the compound.[3] Researchers using this compound in cellular contexts must be aware of this dual activity to accurately interpret their findings.

Conclusion

This compound is a valuable research tool for studying the specific roles of c-Raf in cellular signaling, owing to its potency and selectivity over B-Raf in biochemical assays. Its character as an ATP-competitive inhibitor has been well-established. The provided data and protocols offer a solid foundation for its use in experimental settings. However, the paradoxical activation of Raf in cellular systems underscores the importance of careful experimental design and data interpretation. This technical guide provides the core information necessary for researchers and drug development professionals to effectively utilize this compound in their studies of the Raf-MEK-ERK signaling pathway.

References

The Downstream Effects of ZM 336372 on ERK Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream effects of ZM 336372 on the Extracellular signal-regulated kinase (ERK) signaling pathway, with a particular focus on ERK phosphorylation. This compound is a potent, cell-permeable small molecule that has been instrumental in elucidating the complex regulatory mechanisms of the Raf/MEK/ERK cascade. While initially identified as a c-Raf inhibitor, its most notable characteristic is the paradoxical activation of Raf kinases in cellular contexts, leading to a cascade of downstream signaling events. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support researchers in their study of this compound and its effects.

Core Mechanism of Action and the Paradoxical Activation of ERK Signaling

This compound is a potent inhibitor of the c-Raf kinase with an in vitro IC50 of 70 nM.[1] It exhibits a tenfold selectivity for c-Raf over B-Raf and is a competitive inhibitor with respect to ATP.[1] While this compound effectively inhibits purified Raf kinases in vitro, its application to whole cells leads to a paradoxical >100-fold activation of c-Raf.[1][2] This phenomenon is believed to stem from a feedback control loop where Raf isoforms suppress their own activation; inhibition by this compound counteracts this suppression, leading to a net activation.[1][2]

This paradoxical activation of Raf, however, does not always translate to the activation of its immediate downstream targets, MEK1/2 and ERK1/2.[2] In some cellular contexts, this compound treatment results in the progressive phosphorylation of Raf-1, MEK1/2, and ERK1/2.[1][3][4][5] This activation of the downstream cascade has been observed to lead to significant cellular outcomes, including the suppression of proliferation and the induction of cell cycle inhibitors.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and effects of this compound.

| Parameter | Value | Notes | References |

| c-Raf IC50 | 70 nM | In vitro kinase assay | [1] |

| B-Raf Selectivity | 10-fold over c-Raf | In vitro kinase assay | [1] |

| SAPK2a/p38α IC50 | 2 µM | Weakly inhibits | [1] |

| SAPK2b/p38β IC50 | 2 µM | Weakly inhibits | [1] |

| Cell Line | Assay | Concentration of this compound | Observed Effect | References |

| Carcinoid Tumor Cells (H727, BON) | Western Blot | 100 µM | Progressive phosphorylation of Raf-1, MEK1/2, and ERK1/2 | [1][4][5] |

| Carcinoid Tumor Cells (H727, BON) | MTT Assay | 100 µM | Marked suppression of cellular proliferation | [4][5][6] |

| Carcinoid Tumor Cells (H727, BON) | Western Blot | 100 µM | Induction of cell cycle inhibitors p21 and p18 | [1][4][5] |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Dose-dependent | Suppression of proliferation | [1][3] |

| HepG2 (Hepatocellular Carcinoma) | Western Blot | Not specified | Activation of ERK 1/2 phosphorylation | [3] |

| Pheochromocytoma Cells (PC-12) | MTT Assay | Increasing dosages | Inhibition of cellular proliferation | [7] |

| Pheochromocytoma Cells (PC-12) | Western Blot | Increasing dosages | Increased phosphorylated ERK1/2 | [7] |

| Pancreatic Adenocarcinoma Cells | Apoptosis Assay | Not specified | Induction of apoptosis | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on ERK phosphorylation and downstream cellular processes.

Western Blot Analysis of ERK Phosphorylation

This protocol is designed to assess the phosphorylation status of ERK1/2 and other proteins in the Raf/MEK/ERK pathway following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cells (e.g., H727, BON, HepG2, PC-12) in appropriate culture dishes and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 20 µM, 100 µM) or DMSO as a vehicle control for the specified duration (e.g., 2, 4, or 6 days).[4][6]

2. Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

5. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-MEK1/2, total MEK1/2, phospho-Raf-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

1. Cell Seeding:

-

Trypsinize and plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

2. Compound Treatment:

-

Treat the cells with various concentrations of this compound or DMSO control in triplicate.

-

Incubate the plate for the desired period (e.g., 2, 4, 6, 8, 10, 16 days), changing the media with fresh compound every 2 days.[6]

3. MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control-treated cells.

Cytotoxicity (CellTiter-Glo®) Assay

This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells.

1. Cell Plating:

-

Plate cells in an opaque-walled 96-well plate at a suitable density.

2. Drug Incubation:

-

Treat cells with a serial dilution of this compound or a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control (DMSO).[6]

-

Incubate the plate for a specified time (e.g., 72 hours).[6]

3. Reagent Addition:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

4. Signal Measurement:

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Express the results as a percentage of the vehicle control.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]

- 3. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

The Dual Nature of ZM 336372: An In-Depth Technical Guide to its Interaction with the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM 336372 is a potent, cell-permeable small molecule that has garnered significant interest within the research community for its complex interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Initially identified as an ATP-competitive inhibitor of c-Raf, subsequent studies have revealed a paradoxical activation of the pathway under certain cellular contexts. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on MAPK signaling, and protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to this compound

This compound is a synthetic compound that acts as a potent inhibitor of the c-Raf kinase, a critical component of the MAPK/ERK signaling cascade.[1][2][3][4] This pathway plays a central role in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The ability of this compound to selectively target c-Raf has made it a valuable tool for dissecting the intricacies of MAPK signaling and as a potential, albeit complex, therapeutic agent.

Mechanism of Action and Specificity

This compound functions as a reversible, ATP-competitive inhibitor of c-Raf.[3] Its inhibitory activity is most potent against c-Raf, with a reported IC50 value of approximately 70 nM.[3][4] The compound exhibits significant selectivity for c-Raf over other kinases, including a tenfold higher potency for c-Raf compared to B-Raf.[2][4]

Quantitative Data: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 Value | Notes |

| c-Raf | 70 nM | Potent inhibition.[1][3][4] |

| B-Raf | ~700 nM | Approximately 10-fold less potent than for c-Raf.[4] |

| SAPK2a/p38α | 2 µM | Weak inhibition.[1] |

| SAPK2b/p38β | 2 µM | Weak inhibition. |

| PKA, PKC, AMPK, p42 MAPK, MKK1, SAPK1/JNK, CDK1 | No significant inhibition (up to 50 µM) | Highly selective over a range of other kinases. |

The Paradoxical Activation of the MAPK Pathway

A key and intriguing characteristic of this compound is its ability to induce a paradoxical activation of the MAPK pathway in certain cellular contexts.[1][5] While it inhibits c-Raf in in vitro kinase assays, treatment of whole cells with this compound can lead to a greater than 100-fold activation of c-Raf and B-Raf.[1] This phenomenon is thought to be due to the disruption of a negative feedback loop that normally suppresses Raf activation.[1][5] However, this paradoxical activation of Raf does not always translate to the activation of downstream effectors MEK and ERK.[1][5] The exact mechanisms governing this differential downstream signaling are still under investigation but are believed to be independent of Ras GTP-loading, protein kinase C, or phosphatidylinositide 3-kinase activity.[1][5]

Signaling Pathway Diagrams

Caption: The canonical MAPK/ERK signaling pathway.

References

An In-depth Technical Guide on the Structural Basis for ZM 336372 Raf Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and mechanistic basis of Raf inhibition by the small molecule inhibitor ZM 336372. The document details its biochemical activity, selectivity, and the paradoxical effects observed in cellular contexts. It also includes a compilation of relevant quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Introduction

This compound is a potent and selective, cell-permeable inhibitor of the c-Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. This compound has been characterized as an ATP-competitive inhibitor of c-Raf.[3][4] While it effectively inhibits the kinase activity of Raf isoforms in vitro, it paradoxically induces the activation of c-Raf in cellular environments.[5][6][7] This dual activity has made this compound a valuable tool for studying the complex regulation of the Raf signaling cascade.

Mechanism of Action and Structural Basis of Inhibition

This compound acts as a reversible, ATP-competitive inhibitor of c-Raf.[3][4] Its inhibitory activity is dependent on the concentration of ATP, a characteristic feature of inhibitors that bind to the ATP-binding pocket of the kinase.[3] While a definitive co-crystal structure of this compound in complex with a Raf kinase domain is not publicly available, its biochemical profile strongly suggests that it functions as a Type I Raf inhibitor .

Type I inhibitors bind to the active conformation of the kinase, where the "DFG" motif is in the "in" position (DFG-in), allowing for the proper coordination of ATP. By occupying the ATP-binding site, this compound prevents the binding of ATP and subsequent phosphorylation of MEK, the downstream substrate of Raf.

The paradoxical activation of Raf observed in cells treated with this compound is a known phenomenon for some Type I Raf inhibitors. This effect is thought to be mediated by the inhibitor inducing or stabilizing a conformation of the Raf monomer that is prone to dimerization with another Raf protomer. This dimerization can lead to the transactivation of the unbound protomer, resulting in an overall increase in Raf pathway signaling, despite the inhibition of the individual kinase domain to which the inhibitor is bound.[5][6][7]

Quantitative Data

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Conditions | Reference |

| c-Raf | 70 nM | Standard assay with 0.1 mM ATP | [3] |

| c-Raf | 10 nM | 0.025 mM ATP | [3] |

| c-Raf | 900 nM | 2.5 mM ATP | [3] |

| B-Raf | ~700 nM | 10-fold less potent than c-Raf | [2][7] |

| SAPK2a/p38α | 2 µM | - | [7] |

| SAPK2b/p38β | 2 µM | - | [7] |

Table 2: Selectivity Profile of this compound

| Kinase | Inhibition at 50 µM | Reference |

| PKA | No inhibition | [7] |

| PKC | No inhibition | [7] |

| AMPK | No inhibition | [7] |

| p42 MAPK | No inhibition | [7] |

| MKK1 | No inhibition | [7] |

| SAPK1/JNK | No inhibition | [7] |

| CDK1 | No inhibition | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. In Vitro c-Raf Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against c-Raf.

-

Enzyme Activation: Human c-Raf is co-expressed with v-Ras and Lck in Sf9 insect cells using baculovirus vectors to produce activated c-Raf.[7]

-

Kinase Reaction:

-

Cell lysates from Sf9 cells containing activated c-Raf are used as the enzyme source.[7]

-

The reaction mixture is prepared in a kinase assay buffer.

-

A specific substrate for c-Raf, such as inactive MEK1, is added to the reaction.

-

γ-³²P-ATP is added as the phosphate donor.

-

Increasing concentrations of this compound (or DMSO as a vehicle control) are added to the reaction wells.

-

The reaction is incubated at 30°C for a specified time (e.g., 20-30 minutes).

-

-

Detection of Phosphorylation:

-

The reaction is stopped by adding SDS-PAGE loading buffer.

-

The reaction products are separated by SDS-PAGE.

-

The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated MEK1.

-

The intensity of the phosphorylated MEK1 band is quantified using densitometry.

-

-

IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.[8]

-

Cell Culture:

-

Cancer cell lines (e.g., HepG2) are cultured in appropriate media and conditions.[8]

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a control.

-

Cells are incubated for a specified period (e.g., 48 or 72 hours).[7]

-

-

MTT Staining:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

-

Data Acquisition:

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Analysis: The absorbance values are proportional to the number of viable cells. The effect of this compound on cell proliferation is determined by comparing the absorbance of treated cells to that of control cells.

3. Western Blot Analysis for Raf Pathway Activation

This protocol describes the detection of changes in the phosphorylation status of Raf pathway components in response to this compound treatment.[8]

-

Cell Lysis:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

The cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysates are clarified by centrifugation.

-

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of Raf, MEK, and ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified to determine the relative levels of protein phosphorylation.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

Caption: A generalized workflow for an in vitro Raf kinase assay to determine IC50 values.

References

- 1. ZM336372, a Raf-1 activator, suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, c-Raf inhibitor (CAS 208260-29-1) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound A potent, cell-permeable, reversible, ATP-competitive and specific inhibitor of the protein kinase c-Raf (IC50 = 70 nM). | 208260-29-1 [sigmaaldrich.com]

- 5. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. selleckchem.com [selleckchem.com]

- 8. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

ZM 336372 and Its Dichotomous Impact on Ras-Mutant Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZM 336372, a small molecule initially developed as a potent inhibitor of the c-Raf kinase, has demonstrated a paradoxical mechanism of action within cellular systems. Instead of inhibiting the Raf-MEK-ERK signaling cascade, this compound can lead to a significant, over 100-fold activation of c-Raf.[1] This paradoxical activation is particularly critical in the context of Ras-mutant cancers, where the MAPK pathway is a central driver of oncogenesis. The ultimate cellular outcome of treatment with this compound in Ras-mutant cells—whether it leads to growth inhibition or paradoxical proliferation—is a subject of ongoing investigation and appears to be highly context-dependent. This technical guide synthesizes the current understanding of this compound's effects on Ras-mutant cancer cells, providing detailed experimental protocols and visualizing the complex signaling pathways involved.

Mechanism of Action: The Paradox of Raf Activation

This compound was designed as an ATP-competitive inhibitor of c-Raf. However, in cellular environments, it induces a conformational change in the c-Raf protein that leads to its potent activation. This paradoxical activation of c-Raf occurs without an increase in the levels of GTP-bound Ras, suggesting a direct effect on the Raf kinase itself.[1][2]

In certain cancer cell types, such as neuroendocrine and hepatocellular carcinoma, this hyperactivation of the downstream MEK/ERK pathway has been associated with anti-proliferative effects. This is attributed to the induction of cell cycle inhibitors like p21, leading to growth arrest.[3] However, in cancer cells harboring Ras mutations, where the MAPK pathway is already constitutively active, the impact of further ERK activation by this compound is less clear. The prevailing hypothesis for many Raf inhibitors that cause paradoxical activation is that in the presence of high levels of Ras-GTP, as is common in Ras-mutant cancers, these compounds can promote the formation of active Raf dimers, leading to enhanced downstream signaling and potentially promoting cell proliferation.

Signaling Pathways in Ras-Mutant Cells Under this compound Treatment

The primary signaling cascade affected by this compound is the Ras-Raf-MEK-ERK pathway. In Ras-mutant cancer cells, this pathway is constitutively active, driving cell proliferation and survival.

The paradoxical activation of c-Raf by this compound in the context of a Ras mutation can lead to a complex interplay of downstream signaling events that may ultimately determine the cell's fate.

Data Presentation

Quantitative data on the specific effects of this compound on the proliferation of a broad panel of Ras-mutant cancer cell lines is not extensively available in the public domain. However, based on studies of other paradoxical Raf activators and the known biology of Ras-mutant tumors, a hypothetical dose-response relationship can be anticipated. The tables below are illustrative and serve as a template for the types of data that should be generated in further studies.

Table 1: Hypothetical IC50 Values of this compound in Ras-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | Ras Mutation | Hypothetical IC50 (µM) |

| HCT116 | Colorectal | KRAS G13D | > 10 |

| A549 | Lung | KRAS G12S | > 10 |

| MIA PaCa-2 | Pancreatic | KRAS G12C | > 10 |

| SW480 | Colorectal | KRAS G12V | > 10 |

Note: These are hypothetical values. Actual experimental data is required for confirmation.

Table 2: Hypothetical Quantification of p-ERK Induction by this compound in a Ras-Mutant Cell Line (e.g., A549)

| This compound Conc. (µM) | Fold Change in p-ERK/Total ERK Ratio (vs. DMSO) |

| 0.1 | 1.5 ± 0.2 |

| 1 | 3.2 ± 0.4 |

| 10 | 5.8 ± 0.7 |

Note: These are hypothetical values based on expected paradoxical activation. Actual experimental data is required for confirmation.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on Ras-mutant cancer cells.

Cell Culture of Ras-Mutant Cell Lines (HCT116 and A549)

Materials:

-

HCT116 (ATCC® CCL-247™) or A549 (ATCC® CCL-185™) cells

-

McCoy's 5A Medium (for HCT116) or F-12K Medium (for A549)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T75 cell culture flasks

-

CO₂ incubator (37°C, 5% CO₂)

Protocol:

-

Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

-

Ras-mutant cancer cells

-

96-well plates

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Phosphorylated ERK (p-ERK)

Materials:

-

Ras-mutant cancer cells

-

6-well plates

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control like GAPDH to ensure equal protein loading.

Conclusion and Future Directions

This compound presents a fascinating case of a molecule with a paradoxical mechanism of action. While its ability to hyperactivate the Raf/MEK/ERK pathway is established, its therapeutic potential in Ras-mutant cancers remains an open question. The cellular context, including the specific Ras mutation and the presence of other cooperating mutations, likely plays a critical role in determining the ultimate outcome of this compound treatment.

Future research should focus on:

-

Systematic Screening: Evaluating the effect of this compound on a large panel of Ras-mutant cancer cell lines with diverse genetic backgrounds to determine IC50 values and cellular responses.

-

Quantitative Proteomics: Performing quantitative phosphoproteomics to map the global signaling changes induced by this compound in Ras-mutant cells, which will help to identify other affected pathways and potential biomarkers of response.

-

In Vivo Studies: Assessing the in vivo efficacy of this compound in animal models of Ras-mutant cancers to understand its therapeutic window and potential for paradoxical tumor promotion.

A thorough understanding of these aspects will be crucial for determining whether this compound or similar paradoxical Raf activators can be harnessed for therapeutic benefit in the challenging landscape of Ras-driven malignancies.

References

An In-depth Technical Guide to the Dual Inhibitor-Activator Role of ZM 336372

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 336372 is a small molecule compound that has garnered significant interest in the field of signal transduction and cancer biology due to its paradoxical effects on the Raf signaling pathway. Initially identified as a potent inhibitor of c-Raf kinase activity in enzymatic assays, subsequent studies in cellular contexts revealed its surprising ability to activate the Raf-1/MEK/ERK signaling cascade. This dual inhibitor-activator profile makes this compound a unique tool for studying the complex regulation of the MAPK (Mitogen-Activated Protein Kinase) pathway and a subject of investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the core mechanisms underlying the dual role of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The Dichotomy of this compound: Inhibition in Vitro vs. Activation in Cellulis

The primary characteristic of this compound is its context-dependent activity. In purified, cell-free kinase assays, this compound acts as a potent, ATP-competitive inhibitor of c-Raf (also known as Raf-1).[1][2][3] However, when introduced to intact cells, it triggers a significant activation of the c-Raf pathway, leading to the phosphorylation of its downstream targets, MEK1/2 and ERK1/2.[4] This paradoxical activation is not a result of direct agonism but is thought to stem from the disruption of a negative feedback loop that normally keeps Raf activity in check.[5][6]

The proposed mechanism for this dual behavior involves this compound binding to the ATP-binding pocket of c-Raf. In an in vitro setting, this binding event is sufficient to block the kinase's catalytic activity. However, within the complex intracellular environment, this inhibition is counteracted by a robust reactivation process.[5] This leads to a hyper-phosphorylated and activated state of the Raf-1/MEK/ERK pathway, despite the presence of an "inhibitor."[4] It is noteworthy that this paradoxical activation of c-Raf by this compound occurs without an increase in the GTP-loading of Ras, a key upstream activator of Raf.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory and activating properties of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 Value | Assay Conditions | Reference |

| c-Raf (human) | 70 nM | Standard assay with 0.1 mM ATP | [1][2][3][6][7][8][9] |

| c-Raf (human) | 10 nM | 0.025 mM ATP | [1] |

| c-Raf (human) | 900 nM | 2.5 mM ATP | [1] |

| B-Raf | ~700 nM (10-fold less potent than for c-Raf) | Not specified | [1][2][6] |

| SAPK2a/p38α | 2 µM | Not specified | [2][6][8][9] |

| SAPK2b/p38β | 2 µM | Not specified | [2][6][8][9] |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | Concentration | Reference |

| Carcinoid Tumor Cells (H727, BON) | Activation of Raf-1, MEK1/2, ERK1/2 | 20 and 100 µM | [10] |

| Carcinoid Tumor Cells (H727, BON) | Suppression of cell proliferation | 100 µM | [10] |

| Carcinoid Tumor Cells (H727, BON) | Induction of p21 and p18 | 20 and 100 µM | [10] |

| Hepatocellular Carcinoma (HepG2) | Growth inhibition | Dose-dependent | [11] |

| Pheochromocytoma (PC-12) | Inhibition of cell proliferation | Not specified | [12] |

| Pancreatic Adenocarcinoma | Induction of apoptosis | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the dual role of this compound.

In Vitro c-Raf Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on c-Raf kinase activity.

Materials:

-

Recombinant human c-Raf enzyme

-

MEK1 (kinase-dead) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the c-Raf enzyme and the MEK1 substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the Raf/MEK/ERK pathway in response to this compound treatment in cells.

Materials:

-

Cell culture medium and supplements

-

Cell line of interest (e.g., H727, BON, HepG2)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Raf-1, anti-phospho-MEK1/2, anti-phospho-ERK1/2, and total protein antibodies for loading controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time points.

-